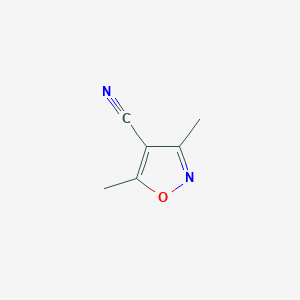

3,5-Dimethylisoxazole-4-carbonitrile

Übersicht

Beschreibung

3,5-Dimethylisoxazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photoisomerization Studies

Research involving 3,5-dimethylisoxazole-4-carbonitrile has contributed to understanding photoisomerization processes. A study by Nunes et al. (2013) utilized 3,5-dimethylisoxazole in low-temperature matrix isolation experiments coupled with infrared spectroscopy to observe its photochemistry under UV laser irradiation. The study captured and characterized a nitrile ylide intermediate, providing insights into isoxazole-oxazole photoisomerization mechanisms, which are crucial for understanding the behavior of similar compounds under light exposure (Nunes, Reva, & Fausto, 2013).

Computational and Spectroscopic Analysis

Kavitha and Velraj (2016) conducted a detailed density functional theory (DFT) study on 3,5-dimethylisoxazole and its chloromethyl derivative. The research included vibrational analysis, electronic properties, and reactivity descriptors, offering a comprehensive computational perspective on these compounds. This type of analysis aids in the understanding of the physical and chemical properties of isoxazole derivatives, which is essential for their application in various scientific fields (Kavitha & Velraj, 2016).

Bromodomain Ligands

Hewings et al. (2011) identified the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, showing its potential as a competitive inhibitor for bromodomain interactions. This discovery has significant implications for developing drugs with antiproliferative and anti-inflammatory properties, as bromodomains play a crucial role in reading the histone-acetylation code involved in gene transcription regulation (Hewings et al., 2011).

Pyrolysis Studies

Another study by Nunes et al. (2011) focused on the pyrolysis of isoxazoles, including the 3,5-dimethyl derivative. The research provided insights into the formation of primary products and the role of vinylnitrene intermediates in rearrangement processes. Such studies are fundamental for understanding the thermal behavior and stability of isoxazole compounds, which can be applied in material science and synthetic chemistry (Nunes, Reva, Pinho e Melo, Fausto, Šolomek, & Bally, 2011).

Wirkmechanismus

Target of Action

The primary target of 3,5-Dimethylisoxazole-4-carbonitrile is BRD4 , a protein that plays a crucial role in the regulation of gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Mode of Action

This compound interacts with its target, BRD4, by inhibiting its activity. This inhibition is achieved through the compound’s potent inhibitory effect on BRD4 . The compound’s interaction with BRD4 results in changes in the regulation of gene expression, which can have significant effects on cellular processes .

Biochemical Pathways

The inhibition of BRD4 by this compound affects various biochemical pathways. Notably, it modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

Pharmacokinetics

Its physical properties such as boiling point (43-46°c) and molecular weight (12213 g/mol) suggest that it may have good bioavailability .

Result of Action

The result of this compound’s action is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . This suggests that the compound could have potential therapeutic applications in the treatment of certain types of cancer .

Biochemische Analyse

Biochemical Properties

3,5-Dimethylisoxazole-4-carbonitrile plays a significant role in biochemical reactions, particularly as an acetyl-lysine bioisostere. It interacts with bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins. These interactions are crucial for the regulation of gene expression and chromatin remodeling. The compound displaces acetylated histone-mimicking peptides from bromodomains, thereby inhibiting their function .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting bromodomain-containing proteins such as BRD2 and BRD4. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s impact on these pathways can result in antiproliferative and anti-inflammatory effects, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the acetyl-lysine recognition sites of bromodomains. This binding prevents the interaction of bromodomains with acetylated lysine residues on histones, thereby inhibiting the downstream signaling pathways that regulate gene expression. The compound’s ability to displace acetylated histone-mimicking peptides from bromodomains is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over timeStudies have shown that the compound can maintain its inhibitory effects on bromodomains over extended periods, but its stability and degradation in different experimental conditions need to be thoroughly examined .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits antiproliferative and anti-inflammatory properties without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage for therapeutic applications is crucial to minimize potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studying these transport mechanisms can provide insights into the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular distribution of the compound can help elucidate its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-4-6(3-7)5(2)9-8-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLIVFMKDQOTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379836 | |

| Record name | 3,5-Dimethyl-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-46-9 | |

| Record name | 3,5-Dimethyl-4-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisoxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)